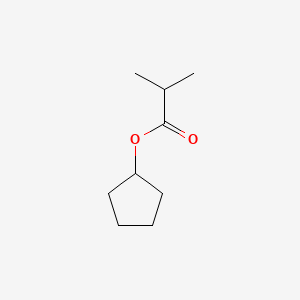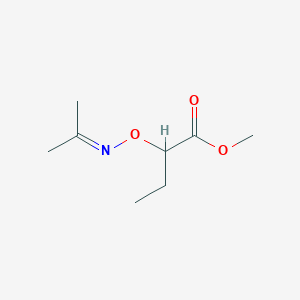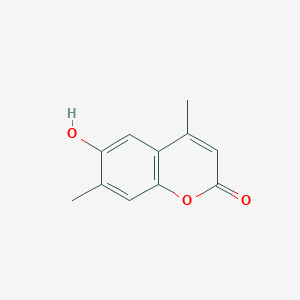![molecular formula C5H9F3O2Sn B14731539 Trimethyl[(trifluoroacetyl)oxy]stannane CAS No. 6430-48-4](/img/structure/B14731539.png)
Trimethyl[(trifluoroacetyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of a trifluoroacetyl group attached to a tin atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl[(trifluoroacetyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CH3)3SnOH+(CF3CO)2O→(CH3)3SnOCOCF3+CF3COOH
This reaction yields this compound and trifluoroacetic acid as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(trifluoroacetyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form trimethyltin derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethyltin hydroxide and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: The reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different functional groups.
Reduction Reactions: Products include trimethyltin derivatives.
Hydrolysis: Products include trimethyltin hydroxide and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
Trimethyl[(trifluoroacetyl)oxy]stannane has several applications in scientific research:
Organic Synthesis:
Pharmaceuticals: The compound is used in the development of drugs that require the incorporation of trifluoromethyl groups for enhanced biological activity.
Materials Science: It is used in the preparation of materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of trimethyl[(trifluoroacetyl)oxy]stannane involves the transfer of the trifluoroacetyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoroacetyl group is known to enhance the stability and reactivity of the target molecules, making them more suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin Hydride: Used in radical reactions and has different applications in organic synthesis.
Trimethyltin Hydroxide: A precursor in the synthesis of trimethyl[(trifluoroacetyl)oxy]stannane.
Uniqueness
This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .
Propiedades
Número CAS |
6430-48-4 |
|---|---|
Fórmula molecular |
C5H9F3O2Sn |
Peso molecular |
276.83 g/mol |
Nombre IUPAC |
trimethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3CH3.Sn/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
ZWRJGPCEQMIRIS-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


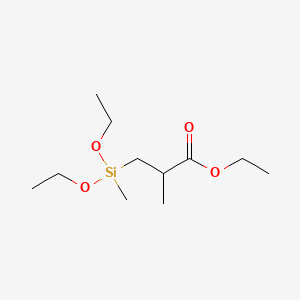
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
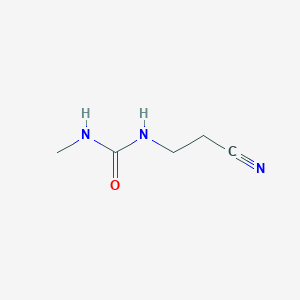
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
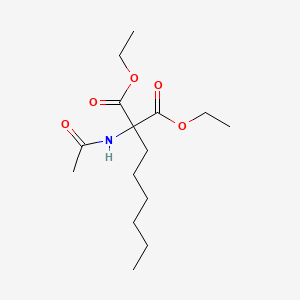
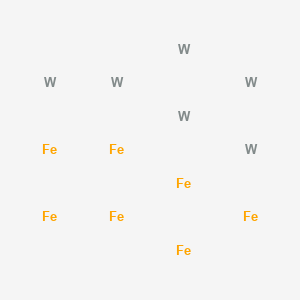

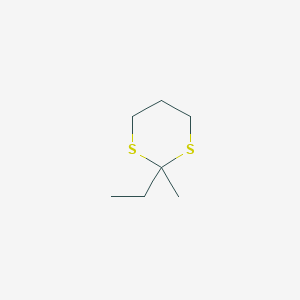


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
